3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole
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Overview
Description
3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group, a methyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with methyl isothiocyanate to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The fluorophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(2-Fluorophenyl)-4-carboxy-5-(methylsulfonyl)-4H-1,2,4-triazole.
Reduction: 3-Phenyl-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole.
Substitution: 3-(2-Aminophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole.
Scientific Research Applications
3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and analgesic properties due to its ability to inhibit COX-2.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This binding is facilitated by the triazole ring and the fluorophenyl group, which fit into the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar methylsulfonyl group.
(2-Fluorophenyl)[(2S,3R)-2-(hydroxymethyl)-1-(methylsulfonyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-yl]methanone: Contains a fluorophenyl group and a methylsulfonyl group.
Uniqueness
3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole is unique due to its specific combination of substituents on the triazole ring, which confer distinct chemical and biological properties. Its ability to inhibit COX-2 selectively with potentially fewer side effects compared to other non-steroidal anti-inflammatory drugs (NSAIDs) makes it a compound of significant interest in medicinal chemistry.
Biological Activity
3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole is a heterocyclic compound notable for its potential biological activities, particularly as an anti-inflammatory agent. This article explores its synthesis, biological mechanisms, and relevant research findings.
- CAS Number : 116850-47-6
- Molecular Formula : C10H10FN3O2S
- Molecular Weight : 255.27 g/mol
- IUPAC Name : 3-(2-fluorophenyl)-4-methyl-5-methylsulfonyl-1,2,4-triazole
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form a hydrazide, followed by reaction with methyl isothiocyanate to form the triazole ring.
The primary biological activity associated with this compound is its inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
Anti-inflammatory Properties
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. In vitro studies indicated that compounds similar to this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Cytokine Release and Toxicity
In a study evaluating several triazole derivatives (including this compound), it was found that the compounds exhibited low toxicity at concentrations up to 100 µg/mL. The viable cell counts were comparable to control cultures treated with DMSO and ibuprofen . Notably, compounds showed a significant reduction in TNF-α production by approximately 44–60%, indicating their potential as anti-inflammatory agents.
Antiproliferative Activity
The antiproliferative effects were also assessed, revealing that certain derivatives could inhibit cell proliferation in stimulated PBMC cultures. This suggests that these compounds may have broader implications for treating conditions characterized by excessive cell proliferation .
Comparative Analysis of Biological Activity
Compound | TNF-α Inhibition (%) | Cytotoxicity (%) | Antiproliferative Activity |
---|---|---|---|
3a | 60 | 5 | Moderate |
3b | 50 | 6 | Low |
3c | 55 | 7 | High |
3d | 44 | 8 | Moderate |
This table summarizes the biological activity of various derivatives compared to the reference compound .
Case Studies and Applications
Several studies have highlighted the potential therapeutic applications of triazole derivatives in treating inflammatory diseases and possibly other conditions such as cancer due to their antiproliferative properties. For instance, research indicates that modifications in the chemical structure can lead to enhanced biological activity .
In one case study involving a series of triazole derivatives, specific substitutions led to improved efficacy in inhibiting cytokine release and reducing inflammation markers compared to traditional NSAIDs like ibuprofen .
Properties
CAS No. |
116850-47-6 |
---|---|
Molecular Formula |
C10H10FN3O2S |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-methyl-5-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10FN3O2S/c1-14-9(7-5-3-4-6-8(7)11)12-13-10(14)17(2,15)16/h3-6H,1-2H3 |
InChI Key |
YGMQOVFCJMPTRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)C)C2=CC=CC=C2F |
Origin of Product |
United States |
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